molecular formula C12H16O2 B022911 Ethyl 2-methyl-2-phenylpropanoate CAS No. 2901-13-5

Ethyl 2-methyl-2-phenylpropanoate

Cat. No. B022911
CAS RN: 2901-13-5
M. Wt: 192.25 g/mol
InChI Key: OFYSAFPKXXTYLU-UHFFFAOYSA-N
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Patent
US06133446

Procedure details

Ethyl 2-methyl-2-phenylpropionate (XXXVIII, 4.50 g, 23.5 mmol) is added to lithium aluminum hydride (0.908 g, 23.5 mmol) in dry ether (100 ml) cooled at 0°. After stirring for 2.5 hr, the mixture is quenched by adding, successively, water (1 ml), aqueous sodium hydroxide (15%, 1 ml) and water (3 ml). After stirring for several minutes, the solids are filtered off and washed well with ether. The filtrate is washed twice with saline and the organic phase is separated, dried over magnesium sulfate and concentrated to give 2-methyl-2-phenylpropanol (XLV), NMR (CDCl3) 1.34, 3.62, 3.71, 7.22 and 7.31-7.41 δ.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.908 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH3:8])[C:3](OCC)=[O:4].[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH3:8][C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH3:1])[CH2:3][OH:4] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CC(C(=O)OCC)(C)C1=CC=CC=C1
Name
Quantity
0.908 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0°
CUSTOM
Type
CUSTOM
Details
the mixture is quenched
ADDITION
Type
ADDITION
Details
by adding
STIRRING
Type
STIRRING
Details
After stirring for several minutes
FILTRATION
Type
FILTRATION
Details
the solids are filtered off
WASH
Type
WASH
Details
washed well with ether
WASH
Type
WASH
Details
The filtrate is washed twice with saline
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC(CO)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.